Asp-Val
Description
Significance of Dipeptides in Chemical and Biological Research
Dipeptides, the simplest peptide structures consisting of two amino acids, are fundamental to biochemical and physiological processes. frontiersin.org They are not only the basic building blocks of proteins but also exhibit distinct biological activities. frontiersin.org Their roles can range from neurotransmission and cell signaling to antioxidant activities. frontiersin.org In research, dipeptides are crucial for understanding protein structure and function. frontiersin.org Furthermore, their relative simplicity makes them ideal models for studying peptide chemistry, including synthesis techniques and structure-activity relationships. researchgate.net The exploration of dipeptides continues to open new avenues in areas like materials science, where they are used to create self-assembling nanostructures and hydrogels for biomedical applications. frontiersin.orgdergipark.org.tracs.org
Overview of H-Asp-Val-OH within the Context of Short Peptides
H-Asp-Val-OH (Aspartyl-valine) is a dipeptide formed from L-aspartic acid and L-valine residues. nih.gov As a metabolite, it is a product of protein digestion or catabolism. researchgate.netmedchemexpress.com This dipeptide can be found in nature and has been isolated from enzymatic hydrolysates of food proteins. medchemexpress.com While many dipeptides are transient intermediates, some, including potentially H-Asp-Val-OH, may have specific physiological or cell-signaling effects. researchgate.net Its structure, combining an acidic amino acid (aspartic acid) with a branched-chain amino acid (valine), gives it specific physicochemical properties that influence its potential biological roles. Studies have suggested a role for H-Asp-Val-OH in taste perception, potentially contributing to bitter or umami flavors. humanmetabolome.com
Research Gaps and Future Directions in Dipeptide Studies
Despite their importance, the functions and applications of many dipeptides remain under-explored compared to larger proteins and individual amino acids. researchgate.net A significant challenge lies in the cost-effective and efficient synthesis of a wide variety of dipeptides. researchgate.net While methods like solid-phase peptide synthesis (SPPS) and enzymatic synthesis have advanced, there is a need for more sustainable and scalable production processes. researchgate.netscielo.br
Future research is trending towards several key areas. There is a growing interest in the therapeutic potential of peptides, including dipeptides, for a range of conditions such as cancer and neurological disorders. iscientific.orgbiosynth.com The development of novel drug delivery systems is crucial to improve the stability and bioavailability of peptide-based drugs. iscientific.org Furthermore, the use of artificial intelligence and machine learning is emerging as a powerful tool to predict the properties and functions of new peptide sequences, which could accelerate the discovery of dipeptides with specific biological activities. researchgate.netnews-medical.net Another promising frontier is the application of dipeptides in biomaterials, particularly in the development of self-assembling hydrogels for tissue engineering and regenerative medicine. frontiersin.orgmdpi.com There is also a need for more in-depth studies on the metabolic fate and specific physiological roles of individual dipeptides like H-Asp-Val-OH. nih.gov
Chemical and Physical Properties of H-Asp-Val-OH
The fundamental characteristics of H-Asp-Val-OH are detailed in the interactive table below, based on data from the PubChem database.
| Property | Value | Source |
| PubChem CID | 7009616 | nih.gov |
| Molecular Formula | C9H16N2O5 | nih.gov |
| Molecular Weight | 232.23 g/mol | nih.gov |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid | nih.gov |
| Synonyms | Asp-Val, Aspartyl-Valine, L-aspartyl-L-valine | nih.gov |
Synthesis of H-Asp-Val-OH
The synthesis of dipeptides like H-Asp-Val-OH can be achieved through several methods, each with its own advantages and limitations.
Chemical Synthesis: Traditional chemical synthesis of dipeptides is a multi-step process. researchgate.net It typically involves:
Protection of functional groups: The amino and carboxyl groups of the constituent amino acids that are not involved in the peptide bond formation are protected to prevent unwanted side reactions. researchgate.net
Activation of the free carboxyl group: The carboxyl group of one amino acid is activated to facilitate the formation of the peptide bond. researchgate.net
Peptide bond formation: The activated amino acid is coupled with the second amino acid. researchgate.net
Deprotection: The protecting groups are removed to yield the final dipeptide. researchgate.net
A common technique used for this is Solid-Phase Peptide Synthesis (SPPS) , where one of the amino acids is attached to a solid resin support, and the peptide chain is built step-by-step. scielo.brwikipedia.org This method simplifies the purification process as excess reagents and byproducts can be washed away. wikipedia.org
Enzymatic Synthesis: As an alternative to chemical synthesis, enzymes can be used to catalyze the formation of the peptide bond. researchgate.net This approach offers high specificity and can often be performed without the need for protecting groups, making it a more environmentally friendly option. researchgate.netnih.gov H-Asp-Val-OH has been isolated from the enzymatic hydrolysis of food proteins, which is a process that breaks down larger proteins into smaller peptides and amino acids. medchemexpress.com Specific enzymes, such as proteases, can also be used in reverse to synthesize peptides from amino acid esters and amides. nih.govnih.gov
Research and Applications
While extensive research on the specific applications of H-Asp-Val-OH is limited, some studies point towards its potential role in food science and biochemistry.
Taste Properties: Dipeptides are known to contribute to the taste of foods. Some research suggests that H-Asp-Val-OH may elicit a bitter, sour, or umami taste. humanmetabolome.com The T1R1 and T1R3 G-protein-coupled receptors are known to be involved in umami taste perception, responding to L-amino acids. columbia.edu Further research into how dipeptides like H-Asp-Val-OH interact with these and other taste receptors, such as the T2Rs for bitter taste, could elucidate its role in flavor profiles. humanmetabolome.comoup.com
Metabolic Role: As a product of protein breakdown, H-Asp-Val-OH plays a role as a metabolite. nih.govmedchemexpress.com The constituent amino acids, aspartic acid and valine, are both important in metabolism. Aspartic acid is synthesized from the TCA cycle intermediate oxaloacetate, and valine is an essential branched-chain amino acid derived from pyruvate. libretexts.org The study of dipeptide metabolism, including their uptake and breakdown, is an active area of research, particularly in the context of cell culture media development. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMKYMGGYUFOHS-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314995 | |
| Record name | L-α-Aspartyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13433-04-0 | |
| Record name | L-α-Aspartyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-α-Aspartyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Techniques for H Asp Val Oh Characterization and Profiling
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become an indispensable tool for the analysis of small molecules like dipeptides. Its high sensitivity and specificity allow for the detailed structural elucidation and quantification of H-Asp-Val-OH, even in complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for peptide analysis. It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. However, the analysis of small dipeptides such as H-Asp-Val-OH can be challenging due to limited fragmentation in conventional collision-induced dissociation (CID), often yielding ambiguous structural information. researchgate.net
Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. In the context of H-Asp-Val-OH, this is crucial for analyzing its various isomers, which include L-α-Asp-Val, L-β-Asp-Val, D-α-Asp-Val, and D-β-Asp-Val. These isomers can be separated chromatographically and then subjected to tandem mass spectrometry (MS/MS) for structural confirmation. tum.degoogle.com The fragmentation patterns of these isomers, while potentially similar, can exhibit subtle differences in ion intensities that allow for their differentiation. researchgate.net For instance, the cleavage of the peptide bond is a common fragmentation pathway. A notable fragmentation event in peptides containing aspartic acid is the "aspartic acid effect," which can influence the fragmentation pattern. acs.org
Illustrative Fragmentation Data for H-Asp-Val-OH Isomers
| Precursor Ion (m/z) | Isomer | Major Fragment Ions (m/z) | Putative Fragment Identity |
|---|---|---|---|
| 233.11 [M+H]⁺ | L-α-Asp-Val | 118.09, 116.07, 72.04 | y₁, b₂, immonium ion (Val) |
This table is illustrative and represents expected fragmentation patterns. Actual spectra may vary based on experimental conditions.
A significant challenge in the MS/MS analysis of some dipeptides is the generation of a single, dominant product ion, which provides insufficient information for unambiguous identification. researchgate.net One effective strategy to overcome this is to analyze the fragmentation of sodium adducts ([M+Na]⁺) of the dipeptide. The presence of the sodium ion alters the charge distribution during fragmentation, leading to different and often more informative fragmentation pathways compared to the protonated molecule ([M+H]⁺). researchgate.net This technique has been shown to be effective for the structural elucidation of dipeptides that typically exhibit poor fragmentation. researchgate.netacs.org
Illustrative Fragmentation Data for H-Asp-Val-OH Sodium Adduct
| Precursor Ion (m/z) | Adduct Type | Key Fragment Ions (m/z) |
|---|
This table is illustrative. Specific fragment m/z values depend on the fragmentation pathways induced by the sodium adduction.
"In-vial" chemical derivatization is another powerful technique to enhance the information obtained from MS/MS analysis. researchgate.net This approach involves the rapid chemical modification of the analyte prior to LC-MS/MS analysis. For dipeptides like H-Asp-Val-OH, derivatizing agents such as isobutyl chloroformate can be used. researchgate.netresearchgate.net This derivatization alters the chemical properties of the dipeptide, often leading to more predictable and structurally informative fragmentation patterns. The resulting carbamate (B1207046) derivatives can change the charge distribution during fragmentation, facilitating more detailed structural elucidation. researchgate.net
Sodium Adduct Fragmentation for Enhanced Mass Spectral Information
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for the confident identification and quantification of analytes in complex samples.
LC coupled with Orbitrap mass spectrometry is a powerful platform for metabolomics and peptide quantification. researchgate.net The high resolving power and mass accuracy of the Orbitrap analyzer allow for the separation of H-Asp-Val-OH from other co-eluting compounds with similar masses, ensuring accurate quantification. This is particularly important when analyzing complex biological samples where numerous metabolites are present. tum.debiorxiv.org Studies have utilized LC-Orbitrap-MS for the comprehensive profiling and quantification of dipeptides in various matrices. researchgate.netuliege.be Chemical isotope labeling strategies combined with LC-Orbitrap-MS have been developed for high-coverage and accurate relative quantification of hundreds of dipeptides. uliege.be
Illustrative Quantitative Data for H-Asp-Val-OH using LC-Orbitrap-MS
| Sample Type | Concentration Range of H-Asp-Val-OH |
|---|---|
| Fermented Food Product | 0.1 - 1.0 µmol/g |
This table presents illustrative concentration ranges based on typical findings in metabolomics studies. Actual concentrations will vary significantly depending on the specific sample and its origin.
Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOFMS) for Structural Estimation
Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) stands as a powerful and sensitive strategy for the structural estimation of dipeptides like H-Asp-Val-OH. google.com This hybrid technique combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and MS/MS fragmentation capabilities of Q-TOF-MS. mdpi.com
In the analysis of H-Asp-Val-OH, the Q-TOF instrument provides high-resolution mass spectra, allowing for the determination of the elemental composition of the parent ion with a mass error of typically less than 5 ppm. researchgate.net For H-Asp-Val-OH (C9H16N2O5), the expected monoisotopic mass is 232.1059 Da. nih.gov UHPLC-Q-TOF-MS can confirm this accurate mass, providing a high degree of confidence in the peptide's identification.
For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The quadrupole is used to isolate the precursor ion of H-Asp-Val-OH ([M+H]+ at m/z 233.1132). uni.lu This isolated ion is then subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed by the TOF mass analyzer. The fragmentation of peptides is a well-understood process, typically occurring at the amide bonds and resulting in characteristic 'b' and 'y' ions.
Expected Fragmentation Pattern for H-Asp-Val-OH:
| Ion Type | Fragment Sequence | Calculated m/z |
| b1 | Asp | 116.03 |
| y1 | Val | 118.09 |
| b2 | Asp-Val | 233.11 |
| y2 | This compound | 233.11 |
This table represents a simplified prediction of the primary fragment ions. In practice, other fragments, including those from side-chain losses (e.g., loss of H₂O or CO from the aspartic acid residue) and internal fragments, may also be observed. plos.org
The high mass accuracy of the TOF analyzer for both precursor and fragment ions allows for the unambiguous confirmation of the peptide's sequence and structure. This technique is particularly valuable in complex matrices where isobaric interferences are common. nih.govnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Peptide Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique widely used for the analysis of peptides. acs.org While often applied to larger proteins, it has been successfully adapted for the detection of smaller molecules, including dipeptides, in complex samples like processed foods. peptidesciences.comhplc.eu
The process involves co-crystallizing the sample (H-Asp-Val-OH) with a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a target plate. hplc.euutoronto.ca A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as predominantly singly charged ions (e.g., [M+H]+, [M+Na]+). utoronto.ca These ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined by their time of flight.
A key advantage of MALDI-TOF MS is its high throughput and tolerance to some sample impurities. However, for small molecules like dipeptides, the low-mass region of the spectrum can be obscured by matrix-related ions. hplc.eu Despite this, studies have demonstrated the successful identification of various dipeptides, including those with structures similar to this compound, such as Glu-Val (EV) and Val-Phe (VF), in dry-cured ham. peptidesciences.comcreative-proteomics.com
For unambiguous identification, MALDI-TOF can be coupled with tandem mass spectrometry (TOF/TOF). In this setup, a precursor ion of interest is selected, fragmented via collision-induced dissociation, and the resulting fragments are analyzed. nih.govlcms.cz This MS/MS capability provides structural information confirming the dipeptide's identity. acs.org
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the standard and most robust method for the purity assessment and preparative isolation of synthetic peptides like H-Asp-Val-OH. bachem.commtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. bachem.com
In RP-HPLC, the separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. creative-proteomics.commtoz-biolabs.com The mobile phase usually consists of a gradient of water and a more non-polar organic solvent, most commonly acetonitrile (B52724) (ACN). peptide.com An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is typically added to both solvents to improve peak shape and resolution by masking the residual silanol (B1196071) groups on the stationary phase and providing a counter-ion for the charged groups on the peptide. peptide.com
Typical RP-HPLC Parameters for Peptide Purity Analysis:
| Parameter | Typical Setting |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | Linear gradient, e.g., 5% to 60% B over 30 minutes |
| Flow Rate | ~1.0 mL/min |
| Detection | UV absorbance at 210-220 nm (peptide bond) |
Table data compiled from multiple sources. creative-proteomics.compeptide.comresearchgate.net
Purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram. creative-proteomics.com For isolation, a preparative or semi-preparative column with a larger diameter is used to handle higher sample loads. Fractions are collected as the target peptide elutes, their purity is verified by analytical HPLC, and the pure fractions are pooled and lyophilized. peptide.com
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Dipeptide Separation
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures compared to traditional HPLC. hplc.eutandfonline.com This results in significantly higher efficiency, resolution, and speed, making it an ideal technique for the analysis of complex samples containing numerous dipeptides, including H-Asp-Val-OH. researchgate.netchromatographyonline.com
The enhanced resolving power of UHPLC is particularly beneficial for separating structurally similar dipeptides, such as isomers (e.g., Val-Asp vs. This compound if not fully resolved by other means) or dipeptides differing by a single amino acid. chromatographyonline.com Studies have shown that UHPLC can achieve baseline separation of many isomeric dipeptides. researchgate.net The increased sensitivity from sharper, narrower peaks is another key advantage, especially when coupled with mass spectrometry. tandfonline.com
Optimizing UHPLC separations for peptides often involves adjusting the gradient slope, temperature, and mobile phase composition. hplc.eumdpi.com For instance, using shallow gradients and elevated column temperatures (e.g., 55 °C) can improve peak capacity and separation efficiency for complex peptide mixtures. mdpi.com
Capillary Electrophoresis (CE) for Comprehensive Dipeptide Profiling and Quantitation
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. utoronto.ca It is a powerful tool for the analysis of small, charged molecules like amino acids and dipeptides, offering high resolution, minimal sample consumption, and rapid analysis times. diva-portal.org
In its simplest form, Capillary Zone Electrophoresis (CZE), analytes migrate at different velocities through a buffer-filled capillary under the influence of a high voltage. utoronto.ca For H-Asp-Val-OH, which has two carboxylic acid groups and one amino group, its net charge and thus its electrophoretic mobility will be highly dependent on the pH of the background electrolyte (BGE).
CE has been successfully applied to the analysis of all 20 proteinogenic amino acids, including aspartic acid and valine. diva-portal.orgacs.org The separation of dipeptides, which may have very similar charge-to-size ratios, can be challenging. However, optimization of the BGE, for example by using borate (B1201080) buffers or adding modifiers like cyclodextrins, can achieve the necessary resolution. diva-portal.orgnih.gov CE coupled to mass spectrometry (CE-MS) provides an additional dimension of analysis, enabling the identification and quantitation of dipeptides in complex biological samples. pnas.orgresearchgate.net
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to improve the analytical characteristics of a molecule prior to analysis. For dipeptides like H-Asp-Val-OH, derivatization is often employed to enhance detection sensitivity in HPLC-UV, HPLC-fluorescence, and mass spectrometry, as well as to improve chromatographic behavior. bachem.com
The primary target for derivatization on H-Asp-Val-OH is the free N-terminal amino group. A variety of reagents have been developed for this purpose.
Common Derivatization Reagents for Amino Acids and Peptides:
| Reagent | Abbreviation | Detection Method | Key Features |
| Phenylisothiocyanate | PITC | HPLC-UV | Reacts with primary and secondary amines; stable derivatives. nih.govmdpi.com |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | HPLC-Fluorescence, LC-MS | Reacts with primary and secondary amines; produces highly fluorescent and easily ionizable derivatives. nih.govmdpi.com |
| Dansyl chloride | DNS-Cl | HPLC-Fluorescence, LC-MS | Reacts with primary amino groups; provides sensitive fluorescence detection. mdpi.comnih.gov |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | HPLC-Fluorescence, LC-MS | Reacts with primary and secondary amines; highly fluorescent. mdpi.comnih.gov |
| Isobutyl chloroformate | - | LC-MS | Simple, rapid derivatization; enhances fragmentation in MS/MS for easier identification. |
Derivatization not only adds a chromophore or fluorophore for enhanced UV or fluorescence detection but can also improve ionization efficiency in ESI-MS. Reagents that introduce a permanently charged group or a moiety with high proton affinity can significantly increase signal intensity in the mass spectrometer, allowing for lower limits of detection. researchgate.net For example, derivatization with DMT-(S)-Pro-OSu, a reagent with a high proton affinity triazine moiety, has been shown to be a powerful tool for the comprehensive and highly sensitive UPLC/ESI-MS/MS analysis of dipeptides. researchgate.net
Pre-column Derivatization with Phenyl Isocyanate (PIC) for LC-MS/MS
Pre-column derivatization with Phenyl Isocyanate (PIC) is a well-established method for the analysis of compounds containing primary and secondary amine groups, such as the N-terminal amino group of H-Asp-Val-OH. researchgate.netnih.gov The reaction involves the attachment of a phenylisocyanato group to the free amino group of the dipeptide under mild conditions. researchgate.netnih.gov This process enhances the hydrophobicity of the analyte, which significantly improves its retention on reversed-phase liquid chromatography (RPLC) columns, a common challenge for polar dipeptides. helixchrom.com
The derivatization of H-Asp-Val-OH with PIC yields a derivative with increased molecular weight and a nonpolar phenyl group. This modification is particularly advantageous for LC-MS/MS analysis. The resulting derivative exhibits improved ionization efficiency in electrospray ionization (ESI), leading to greater sensitivity. In tandem mass spectrometry (MS/MS), the derivatized dipeptide produces predictable and specific fragmentation patterns upon collision-induced dissociation (CID). researchgate.net These specific cleavages can be utilized to develop highly selective and sensitive quantitative assays using techniques like selected reaction monitoring (SRM), precursor ion scanning, or constant neutral loss scanning. researchgate.net Researchers have successfully developed comprehensive analytical methods for dipeptides by coupling PIC pre-column derivatization with reversed-phase HPLC and ESI-tandem mass spectrometry. researchgate.net
Key Findings from Phenyl Isocyanate (PIC) Derivatization Studies:
| Analyte Class | Key Outcome | Analytical Technique | Reference |
| Dipeptides | Development of a comprehensive analytical method based on specific CID fragmentation patterns. | Pre-column derivatization with PIC coupled to RPLC-ESI-MS/MS. | researchgate.net |
| Aminoglycosides | Formation of stable derivatives by attaching phenylisocyanato groups to amino groups, confirmed by LC-ESI-MS. | Pre-column derivatization with PIC in the presence of triethylamine. | nih.gov |
| Primary/Secondary Amines | Improved retention on RPLC columns and enhanced detection sensitivity. | Pre-column derivatization prior to HPLC analysis. | bevital.no |
Differential Chemical Isotope Labeling (CIL) with Dansylation for Quantitative Dipeptide Analysis
Differential Chemical Isotope Labeling (CIL) combined with dansylation is a powerful high-performance strategy for the comprehensive and quantitative analysis of dipeptides. nih.govchromatographyonline.comacs.org This method utilizes ¹²C- and ¹³C-isotopologues of dansyl chloride (DnsCl) to label the primary amino groups of dipeptides in two different samples (e.g., a control and a treated sample). springernature.com After labeling, the samples are mixed, and the derivatized dipeptides are analyzed by LC-MS. springernature.com Since the light and heavy isotope-labeled versions of a specific dipeptide are chemically identical, they co-elute during chromatography. However, they appear as a distinct pair of peaks in the mass spectrum, separated by a specific mass difference corresponding to the number of isotopic labels incorporated. The ratio of the peak intensities for this pair directly reflects the relative abundance of the dipeptide in the original two samples. springernature.com
This technique offers high-coverage detection and accurate relative quantification. nih.govacs.org Researchers have optimized LC gradients to ensure the effective separation of dansyl-dipeptides, including positional isomers. nih.govchromatographyonline.comacs.orgresearchgate.net Furthermore, MS/MS collision energy has been optimized to generate characteristic fragment ions that can be used to sequence the dansyl-dipeptides. nih.govacs.org To facilitate rapid and reliable identification, a CIL standard library containing retention times, MS, and MS/MS information for 400 dansyl-dipeptides has been constructed. nih.govchromatographyonline.comacs.org The method has been successfully applied to identify 321 dipeptides in rice wines and 105 in human serum samples. nih.govchromatographyonline.comacs.org Quantitative analysis showed that for 96% of detectable dansyl-dipeptides in a 1:1 mixture, the intensity ratios were within ±20% of the expected value of 1.0, with a relative standard deviation of less than 10% for over 90% of the dipeptides, demonstrating excellent quantitative performance. nih.govchromatographyonline.comacs.org
Performance Data for CIL with Dansylation:
| Parameter | Finding | Significance | Reference |
| Identified Dipeptides | 321 in rice wine, 105 in human serum | Demonstrates high-coverage detection in complex matrices. | nih.govchromatographyonline.comacs.org |
| Quantitative Accuracy | 96% of peak pairs within ±20% of expected 1:1 ratio | Shows high accuracy for relative quantification. | nih.govchromatographyonline.comacs.org |
| Quantitative Precision | >90% of dipeptides with RSD < 10% | Indicates excellent reproducibility of the method. | nih.govchromatographyonline.comacs.org |
Application of 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate (AQC) for High-Resolution Separation
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), also known as AccQ•Tag, is a highly effective pre-column derivatization reagent for the analysis of primary and secondary amines, including the N-terminus of H-Asp-Val-OH. researchgate.netnih.govunivie.ac.at The AQC reagent reacts rapidly with amino groups under aqueous, alkaline conditions to form stable, fluorescent urea (B33335) derivatives. univie.ac.atacs.org The excess reagent is hydrolyzed to 6-aminoquinoline (B144246) (AMQ), which is also fluorescent but chromatographically distinct from the derivatized analytes. univie.ac.at
The derivatization of H-Asp-Val-OH with AQC imparts several benefits for analysis. The resulting derivative is significantly more hydrophobic, which greatly improves its retention and separation on reversed-phase columns. researchgate.netnih.gov This allows for the baseline resolution of closely related compounds, including isomers like leucine (B10760876) and isoleucine, within short analysis times. acs.org The AQC tag also enhances detectability, not only through its strong fluorescence but also by improving ionization efficiency for mass spectrometry. acs.org AQC derivatization has been successfully applied to the comprehensive analysis of dipeptides in alcoholic beverages and for the enhanced peptide mapping of complex drug products. researchgate.netnih.gov A validated UPLC-MS/MS method using AQC derivatization allows for the robust separation and quantification of 66 amino-containing compounds in a 7.5-minute run, showcasing the technique's power for high-throughput and high-resolution analysis. acs.org
Research Findings on AQC Derivatization:
| Application Area | Key Improvement | Analytical Method | Reference |
| Peptide Mapping | Increased detectability and comprehensive peptide profiling. | RPLC/ESI-CID-HRMS/MS | researchgate.netnih.gov |
| Dipeptide Analysis | High-resolution separation of dipeptides in alcoholic beverages. | AQC derivatization with high-resolution separation. | |
| Multi-Analyte Quantification | Robust separation of 66 analytes in 7.5 min, including isomers. | UPLC-MS/MS | acs.org |
Novel Amino Group Derivatization Reagents for Simultaneous Multi-Component Quantification
The quest for higher sensitivity, broader coverage, and improved enantiomeric separation has driven the development of novel derivatization reagents for the analysis of amino acids and dipeptides like H-Asp-Val-OH. These new reagents often offer advantages over traditional ones for simultaneous multi-component quantification in complex samples.
One such novel reagent is succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate, or (R)-CIMa-OSu. mdpi.comnih.gov This chiral derivatization reagent has been employed in an LC-MS/MS method for the simultaneous quantification of imidazole (B134444) dipeptides (carnosine, anserine) and their related amino acids in seafood. mdpi.comnih.gov The use of (R)-CIMa-OSu offers higher detection sensitivity and the ability to perform enantiomeric separation, making it a powerful tool for the comprehensive analysis of peptides and amino acids in complex biological matrices. mdpi.com
Another innovative approach involves the use of metal-containing tags. A novel reagent, bis(ethylenediamine)-4'-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester (ECRS), was developed for the highly sensitive analysis of amino acids and dipeptides using HPLC coupled with inductively coupled plasma mass spectrometry (HPLC/ICP-MS). scirp.org The ECRS tag contains a ruthenium atom that can be detected by ICP-MS with extraordinary sensitivity, reaching detection limits in the attomole range (100 amol per injection). scirp.org This method allows for the simultaneous derivatization and quantification of both amino acids and dipeptides. scirp.org
Furthermore, new strategies aim to derivatize multiple functional groups at once. For instance, 1-bromobutane (B133212) has been used to derivatize not only the amino group but also the carboxyl and phenolic hydroxyl groups of amino acids. researchgate.net This approach improves the hydrophobicity and basicity of the analytes, leading to high-sensitivity detection with LC-MS/MS and allowing for the separation of 21 derivatized amino acids within 20 minutes. researchgate.net
Summary of Novel Derivatization Reagents:
| Reagent Name | Target Analytes | Key Advantage | Detection Method | Reference |
| (R)-CIMa-OSu | Imidazole dipeptides, related amino acids | Enantiomeric separation, high sensitivity | LC-MS/MS | mdpi.comnih.gov |
| ECRS | Amino acids, dipeptides | Ultra-high sensitivity (attomole detection) | HPLC/ICP-MS | scirp.org |
| 1-Bromobutane | Amino acids (multiple functional groups) | Derivatization of amino, carboxyl, & hydroxyl groups | LC-MS/MS | researchgate.net |
Conformational Analysis and Structural Determinants of H Asp Val Oh Functionality
Impact of Aspartate and Valine Residues on Peptide Secondary Structure
The conformational preferences of a peptide chain are significantly influenced by the intrinsic properties of its amino acid residues. In H-Asp-Val-OH, the interplay between the polar, acidic side chain of aspartate and the bulky, hydrophobic side chain of valine dictates its structural landscape.
Influence on Alpha-Helix Stability and Formation
The formation of alpha-helical structures is a key element of protein and peptide secondary structure. However, both aspartic acid and valine are generally considered to be poor residues for promoting alpha-helix stability.
The presence of a valine residue can destabilize an alpha-helix due to steric clashes between its bulky isopropyl side chain and the peptide backbone. researchgate.net This steric hindrance can disrupt the regular, repeating phi (φ) and psi (ψ) dihedral angles that characterize an alpha-helix.
Similarly, aspartic acid can act as a competitor to the main chain hydrogen bonding that stabilizes the alpha-helix. Its side chain carboxyl group can form hydrogen bonds that interfere with the regular i to i+4 hydrogen bonding pattern essential for helical structures. researchgate.net Studies on larger peptides have shown that the substitution of other amino acids with valine can lead to a decrease in alpha-helix content and structural unwinding. nih.gov
Role in Beta-Turn Conformations and their Implications
Beta-turns are compact, folded structures that reverse the direction of the polypeptide chain. They are critical elements in the three-dimensional structure of proteins and peptides. Both aspartic acid and valine have been implicated in the formation and stabilization of beta-turns.
Aspartic acid, particularly in the i+2 position of a four-residue turn, can stabilize a beta-turn through hydrogen bonding between its side-chain carboxyl group and the amide protons of the main chain. researchgate.net Studies on peptides containing the Asp-Val sequence have shown a propensity for these sequences to adopt beta-turn conformations in solution. nih.govmdpi.com For instance, research on the pentapeptide Tyr-Pro-Gly-Asp-Val has demonstrated that this sequence predominantly adopts a beta-turn conformation. mdpi.com
Valine can also participate in beta-turn structures, although its role is more context-dependent. In some instances, the steric bulk of valine can be accommodated within the turn, while in others it may be disruptive.
Analysis of Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonds are key stabilizing forces in peptide conformations. In H-Asp-Val-OH, several potential intramolecular hydrogen bonds can form, contributing to the stability of specific conformers. These can occur between:
The side-chain carboxyl group of aspartic acid and the amide proton or carbonyl oxygen of the peptide backbone.
The N-terminal amino group and the C-terminal carboxyl group.
The N-terminal amino group and the side-chain carboxyl group of aspartate.
The formation of these hydrogen bonds can lead to more compact, folded structures. For example, a hydrogen bond between the aspartate side chain and the valine amide proton can favor a turn-like conformation. The presence and strength of these hydrogen bonds are often dependent on the solvent environment.
Molecular Modeling and Computational Studies for Conformational Prediction
Due to the challenges in experimentally determining the full conformational landscape of a small, flexible dipeptide like H-Asp-Val-OH, molecular modeling and computational methods are invaluable tools. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to explore the potential energy surface of the dipeptide and identify its most stable conformations. researchgate.netresearchgate.netmdpi.com
Computational studies on dipeptides have shown that the steric hindrance of the side chains and their capacity to form intramolecular hydrogen bonds are primary factors in determining their structural and molecular properties. researchgate.net For instance, a DFT study on a series of dipeptides, including Val-Asp, highlighted the influence of the side-chain R-group's steric hindrance and hydrogen bonding capabilities on the geometry and dihedral angles of the dipeptide. researchgate.net
Future Research Perspectives and Challenges for H Asp Val Oh
Advancements in Peptide Synthesis Efficiency and Scalability
The ability to produce H-Asp-Val-OH and other peptides efficiently and on a large scale is fundamental to advancing research and potential applications. gappeptides.com Traditional methods like Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) have been foundational, but the future lies in overcoming their inherent limitations. openaccessjournals.comamericanpeptidesociety.org
SPPS, while known for its speed and amenability to automation, faces challenges in scalability due to issues like resin loading capacity and the use of hazardous reagents. americanpeptidesociety.orgproteogenix.science LPPS, on the other hand, is more scalable but often involves complex purification steps and large solvent volumes. americanpeptidesociety.orgkbdna.com To address these issues, research is focused on several key areas:
Green Chemistry and Sustainable Solvents: A significant challenge in peptide synthesis is the heavy reliance on organic solvents, which generate substantial waste. proteogenix.scienceadvancedchemtech.com Future research is actively exploring greener alternatives like water-based systems and 2-methyltetrahydrofuran (B130290) (2-MeTHF) to reduce the environmental impact. advancedchemtech.comacs.org
Enzymatic and Chemoenzymatic Synthesis: Biocatalysis, using enzymes to form peptide bonds, offers a more sustainable route by avoiding the need for protecting groups and harsh reagents. researchgate.net Methods like two-step enzymatic synthesis and the use of proteases on solid supports are being explored to produce dipeptides continuously and with high specificity. nih.govresearchgate.netrsc.org
Automated and High-Throughput Synthesis: Innovations in automated synthesis platforms are significantly improving the efficiency and reproducibility of peptide production. kbdna.comasymchem.com Technologies like microwave-assisted synthesis accelerate peptide bond formation, reducing production times. asymchem.com Furthermore, the development of high-throughput techniques, such as those utilizing microfluidic chips, allows for the rapid generation and screening of thousands of peptide sequences, which could accelerate the discovery of new bioactive dipeptides. creative-peptides.com
Hybrid Manufacturing Solutions: The future may lie in hybrid approaches that combine the strengths of both chemical and recombinant synthesis methods to produce high-quality peptides at the required scale. kbdna.com
Development of Novel High-Throughput Analytical Platforms for Dipeptide Screening
The ability to rapidly and accurately screen large libraries of dipeptides like H-Asp-Val-OH is crucial for identifying those with interesting biological activities. creative-peptides.com Traditional analytical techniques are often not suited for the high-throughput demands of modern drug discovery. Therefore, the development of novel analytical platforms is a key area of research.
Current and Emerging Analytical Techniques for Dipeptide Screening
| Technique | Principle | Advantages for Dipeptide Screening |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity for identifying and quantifying dipeptides, even in complex mixtures. acs.orgresearchgate.net |
| Liquid Chromatography (LC) | Separates components of a mixture based on their interactions with a stationary phase. | Can be coupled with MS (LC-MS/MS) for robust separation and identification of dipeptides. nih.govnih.gov |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of LC that is particularly effective for separating polar compounds like dipeptides. mdpi.comtandfonline.com | Offers improved retention and identification of polar peptides compared to standard reversed-phase LC. mdpi.com |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility. | Offers high separation efficiency and requires low sample volumes, making it suitable for complex biological samples. tandfonline.com |
Tandem mass spectrometry (MS/MS) is a particularly powerful tool for profiling small peptides. acs.org However, unambiguous identification can sometimes be limited by the number of fragment ions generated. acs.org To address this, novel database-search strategies are being developed. For instance, creating databases of predicted MS/MS spectra for all possible dipeptides and tripeptides can facilitate their identification in biological samples with high confidence. acs.orgresearchgate.net Furthermore, derivatization techniques, such as using 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC), can increase the sensitivity and improve the chromatographic separation of dipeptides for more accurate quantification. mdpi.com
Elucidation of Comprehensive Biological Mechanisms and Signaling Pathways
While it is known that dipeptides play various roles in biological processes such as protein synthesis, nutrient absorption, and cellular signaling, the specific mechanisms of action for H-Asp-Val-OH are not fully understood. dergipark.org.trnumberanalytics.com Future research will need to focus on elucidating its comprehensive biological mechanisms and the signaling pathways it may modulate.
Dipeptides are transported into cells by specific transporter proteins like PepT1 and PepT2. bachem.comontosight.ai The activity of these transporters is crucial for various cellular functions, and their dysregulation has been linked to several diseases. ontosight.ai Understanding how H-Asp-Val-OH interacts with these transporters and what downstream effects this has is a key area for investigation.
Research will likely involve a combination of in vitro and in vivo studies to:
Identify specific cellular receptors or enzymes that interact with H-Asp-Val-OH.
Determine the signaling cascades that are activated or inhibited upon this interaction.
Investigate its role in various physiological and pathological processes.
Dipeptides have been described as having a range of bioactive effects, including antihypertensive and neuroprotective properties. researchgate.net Determining if H-Asp-Val-OH possesses similar activities will be a critical step in understanding its potential therapeutic value.
Translation of Research Findings into Preclinical and Clinical Applications
The ultimate goal of studying compounds like H-Asp-Val-OH is to translate research findings into tangible benefits for human health. Dipeptides are attractive candidates for drug development due to their cost-effectiveness, potential for oral administration, and low molecular weight. bachem.comnih.gov Several dipeptides and tripeptides are already in various phases of clinical development for a range of conditions. bachem.com
The path from basic research to clinical application is a long and rigorous one. For H-Asp-Val-OH, this will involve:
Preclinical Studies: Extensive testing in cell cultures and animal models to evaluate its efficacy and safety. These studies are essential to build a strong scientific foundation before moving to human trials. nih.gov
Clinical Trials: If preclinical data is promising, carefully designed clinical trials will be necessary to assess the safety and effectiveness in humans. nih.gov These trials are conducted in phases, with each phase providing more data on the potential therapeutic's risk-benefit profile.
Regulatory Approval: Data from all stages of research must be submitted to regulatory bodies like the Food and Drug Administration (FDA) in the United States or the European Medicines Agency (EMA) for approval before a new drug can be marketed.
The development of dipeptide-based hydrogels for applications in drug delivery and tissue regeneration is another promising avenue for translational research. dergipark.org.tracs.org
Ethical Considerations in Peptide-Based Drug Development and Research
The advancement of peptide-based therapeutics, including those derived from H-Asp-Val-OH, must be guided by rigorous ethical principles to ensure the safety and well-being of research participants and the public.
Key ethical considerations include:
Informed Consent: A cornerstone of ethical research, participants in clinical trials must be fully informed about the potential risks and benefits of a new treatment before giving their voluntary consent to participate. openaccessjournals.com
Patient Safety: The paramount concern in drug development is patient safety. This requires meticulous design and conduct of preclinical and clinical trials to minimize risks.
Risk-Benefit Analysis: A thorough analysis of the potential risks versus the anticipated benefits must be conducted and continuously evaluated throughout the research process.
Responsible Conduct of Research: Researchers and institutions have a responsibility to maintain the highest ethical standards, including ensuring the integrity of their data and adhering to regulatory guidelines. nih.govpeptidecentral.net This includes transparency in reporting all findings, including negative results. openaccessjournals.com
Access and Affordability: As new peptide therapies are developed, ethical questions arise regarding their cost and accessibility to all patients who may need them, regardless of their socioeconomic status.
Institutional review boards and ethical oversight committees play a crucial role in ensuring that research involving human subjects is conducted ethically. peptidecentral.netopenaccessjournals.com
Q & A
Basic: What are the optimal laboratory methods for synthesizing H-Asp-Val-OH with high purity?
Answer:
Solid-phase peptide synthesis (SPPS) is the most widely used method for synthesizing H-Asp-Val-OH, leveraging Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Key steps include:
- Coupling Reactions : Use carbodiimide activators (e.g., HBTU, DCC) to ensure efficient amino acid coupling .
- Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) achieves >95% purity. Validate purity via analytical HPLC and mass spectrometry (MS) .
- Side Reactions : Monitor aspartimide formation during synthesis, especially under basic conditions, by adjusting deprotection times and temperatures .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing H-Asp-Val-OH?
Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with aspartic acid’s β-proton resonating at ~2.6–2.8 ppm and valine’s γ-methyl groups at ~0.9–1.0 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) verifies molecular weight (theoretical: 246.23 g/mol) .
- Circular Dichroism (CD) : Optional for studying conformational preferences in solution, though less critical for short dipeptides .
Advanced: How can researchers resolve contradictions in reported stability data for H-Asp-Val-OH under physiological conditions?
Answer:
Contradictions often arise from variations in experimental conditions. To address this:
- Controlled Variables : Systematically test pH (5.0–7.4), temperature (25–37°C), and ionic strength. Use HPLC to quantify degradation products over time .
- Kinetic Modeling : Apply first-order degradation kinetics to compare half-lives across studies. For example, if one study reports t1/2 = 24 hrs (pH 7.4, 37°C) and another t1/2 = 18 hrs, re-evaluate buffer composition (e.g., phosphate vs. Tris) and oxidation potential .
- Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental reporting, including exact buffer formulations and equipment calibration .
Advanced: What experimental design considerations are critical when studying H-Asp-Val-OH’s interactions with proteolytic enzymes?
Answer:
- Enzyme Selection : Use trypsin or chymotrypsin for cleavage propensity studies, noting that H-Asp-Val-OH’s aspartic acid residue may influence binding pockets .
- Control Experiments : Include a scrambled peptide (e.g., H-Val-Asp-OH) to assess sequence-specific effects.
- Assay Conditions : Optimize substrate-to-enzyme ratios and pre-incubation times. For fluorescence-based assays, confirm lack of interference from the dipeptide’s UV absorbance .
- Data Interpretation : Use Lineweaver-Burk plots to calculate kinetic parameters (Km, Vmax) and compare with literature values, accounting for potential allosteric modulation .
Advanced: How should researchers design studies to investigate H-Asp-Val-OH’s role in larger peptide assemblies or drug delivery systems?
Answer:
- Self-Assembly Screening : Test solvent polarity (e.g., water, DMSO) and concentration gradients (0.1–10 mM) using dynamic light scattering (DLS) or transmission electron microscopy (TEM) .
- Stability in Delivery Systems : Co-formulate with liposomes or polymeric nanoparticles and assess encapsulation efficiency via ultrafiltration-HPLC. Monitor release kinetics under simulated physiological conditions .
- Contradiction Management : If results conflict with prior work (e.g., unexpected aggregation), re-examine purity (via MS) and solvent history (e.g., trace metal contamination) .
Basic: What are the best practices for ensuring reproducibility in H-Asp-Val-OH synthesis and characterization?
Answer:
- Documentation : Follow the Beilstein Journal’s standards for reporting reaction conditions (e.g., molar ratios, stirring speed) and purification thresholds .
- Batch Consistency : Use identical resin types (e.g., Wang resin for Fmoc-SPPS) and coupling monitors (e.g., Kaiser test).
- Data Sharing : Publish raw NMR/MS spectra and HPLC chromatograms in supplementary materials to enable cross-validation .
Advanced: How can computational methods complement experimental studies of H-Asp-Val-OH’s conformational dynamics?
Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model dipeptide behavior in explicit solvent (e.g., water, lipid bilayers). Compare Ramachandran plots with NMR-derived dihedral angles .
- Docking Studies : Predict binding affinities with enzymes using AutoDock Vina, validating results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Contradiction Analysis : If simulations suggest stable β-turn conformations but experiments show random coils, re-evaluate force field parameters or solvent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
